Mutant EGFR inhibitor
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Overview
Description
Synthesis Analysis
The synthesis of these inhibitors involves complex chemical processes. For instance, the compound ASK120067, a novel inhibitor of EGFR T790M, was identified through various antitumor activities and potential resistance mechanism studies . The development of these inhibitors often involves the use of machine learning models and guide subsequent inhibitor synthesis .
Molecular Structure Analysis
The molecular structure of these inhibitors is designed to specifically target and bind to the ATP-binding site of the EGFR enzyme . The structure of these inhibitors is often determined through computational methods, including molecular docking and dynamics simulations .
Physical And Chemical Properties Analysis
The physical and chemical properties of these inhibitors are often determined through in silico and in vitro studies . These properties are crucial for understanding the drug’s efficacy and potential side effects.
Scientific Research Applications
Treatment of EGFR-Mutant NSCLC : EGFR-tyrosine kinase inhibitors (TKIs) monotherapy and combined with chemotherapy or anti-angiogenesis drugs have significantly prolonged survival in patients with EGFR-mutant NSCLC. However, disease progression due to acquired resistance to EGFR-TKIs is a common challenge. Research is focusing on uncommon EGFR mutation subtypes, brain metastases, and EGFR TKI-based combination therapy (Lu, Jie, & Wu, 2022).
Selective Inhibition of Mutant EGFR : Research has been conducted on identifying high-affinity irreversible inhibitors targeting oncogenic EGFR mutants with selectivity over wild-type EGFR. For example, PF-06747775 is a clinical candidate being evaluated in phase-I trials for mutant EGFR-driven NSCLC (Planken et al., 2017).
Genomic Applications in Pulmonary Malignancies : Genomic alterations in NSCLC, including EGFR mutations, have been intensively researched, leading to personalized therapy approaches with EGFR-directed TKIs (Büttner, Odenthal, & Merkelbach-Bruse, 2018).
Understanding and Overcoming Resistance : The development of secondary EGFR mutations, such as the gatekeeper T790M mutation, is a major factor in resistance to first-generation EGFR inhibitors. Novel inhibitors targeting this mutation have been researched to overcome this issue (Zhou et al., 2009).
EGFR Mutations Activating Anti-Apoptotic Pathways : Mutant EGFRs selectively activate pathways promoting cell survival. Targeting these pathways may contribute to the efficacy of EGFR inhibitors like gefitinib (Sordella, Bell, Haber, & Settleman, 2004).
Role in Brain Metastases Management : EGFR inhibitors with activity in the central nervous system (CNS) are being studied for managing brain metastases in EGFR mutant lung cancers. These studies assess whether targeted therapy can be used in combination with or in lieu of radiation (Khandekar, Piotrowska, Willers, & Sequist, 2018).
Combination with Immune Checkpoint Inhibitors : Research is exploring the application of immune checkpoint inhibitors (ICIs) in combination with EGFR TKIs for EGFR-mutant NSCLC. This approach aims to address the limitations of ICIs when used as monotherapy in these cases (Jin et al., 2020).
Safety And Hazards
Future Directions
The development of third-generation EGFR inhibitors that can overcome resistance to first-generation inhibitors is a major focus of current research . Additionally, the development of dual inhibitors targeting EGFR and other proteins is being explored as a potential strategy to overcome resistance .
properties
IUPAC Name |
N-[5-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClN7O2/c1-6-25(36)31-21-13-22(24(37-5)14-23(21)35(4)12-11-34(2)3)32-27-30-16-19(28)26(33-27)18-15-29-20-10-8-7-9-17(18)20/h6-10,13-16,29H,1,11-12H2,2-5H3,(H,31,36)(H,30,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPQPCQJBYPRPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mutant EGFR inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.